1H-Indene, 2,7-dimethyl- 1H-Indene, 2,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 161138-50-7
VCID: VC20583918
InChI: InChI=1S/C11H12/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C11H12
Molecular Weight: 144.21 g/mol

1H-Indene, 2,7-dimethyl-

CAS No.: 161138-50-7

Cat. No.: VC20583918

Molecular Formula: C11H12

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1H-Indene, 2,7-dimethyl- - 161138-50-7

Specification

CAS No. 161138-50-7
Molecular Formula C11H12
Molecular Weight 144.21 g/mol
IUPAC Name 2,7-dimethyl-1H-indene
Standard InChI InChI=1S/C11H12/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-6H,7H2,1-2H3
Standard InChI Key FFDXCNXZMJJGDE-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=CC=CC(=C2C1)C

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Isomerism

The systematic name 1H-indene, 2,7-dimethyl- specifies methyl groups at positions 2 and 7 of the indene framework. Positional numbering assigns the bridgehead carbon as position 1, with the five-membered ring comprising positions 1–3 and the benzene ring positions 4–7 . This contrasts with the more extensively studied 4,7-dimethyl isomer, where substituents occupy para positions on the aromatic ring .

Table 1: Comparative Structural Attributes of Indene Derivatives

Property2,7-Dimethyl-1H-indene (Theoretical)4,7-Dimethyl-1H-indene (CAS 6682-71-9)
Molecular formulaC11H14C11H14
Molecular weight (g/mol)146.23146.23
Density (g/cm³)Not reported0.967
Boiling point (°C)Not reported226.6
Flash point (°C)Not reported84.6

Spectroscopic Characterization

While direct data for the 2,7-dimethyl isomer remains absent, analogous compounds provide predictive insights:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups on the five-membered ring (δ 1.2–1.8 ppm), and bridgehead hydrogens (δ 2.5–3.0 ppm) .

  • IR Spectroscopy: C-H stretching vibrations for aromatic (≈3050 cm⁻¹) and aliphatic methyl groups (≈2950 cm⁻¹) would dominate .

Synthesis and Reactivity

Synthetic Pathways

  • Friedel-Crafts alkylation of indene with methyl halides, though this typically favors para substitution on the benzene ring .

  • Diels-Alder cyclization of substituted styrenes, which could theoretically orient methyl groups at the 2 and 7 positions under kinetic control .

Reactivity Profile

The compound’s behavior likely mirrors other alkylindenes:

  • Electrophilic substitution preferentially occurs at the electron-rich benzene ring (positions 4 and 7) .

  • Hydrogenation would saturate the cyclopentene double bond, yielding 2,7-dimethylindane .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 4,7-dimethyl-1H-indene reveals:

  • Enthalpy of formation (ΔfH° gas): -7.4 ± 1.7 kJ/mol .

  • Vaporization enthalpy (ΔvapH°): 58.29 ± 0.44 kJ/mol .

Table 2: Phase Change Data for 4,7-Dimethyl-1H-indene

ParameterValue
Melting pointNot reported
Boiling point226.6°C
Flash point84.6°C
Refractive index1.549

Applications and Industrial Relevance

Economic and Regulatory Aspects

For the 4,7-dimethyl isomer:

  • HS Code: 2902909090 (other aromatic hydrocarbons) .

  • Tariff rates: MFN 2.0%, General 30.0% .

Research Challenges and Future Directions

Knowledge Gaps

  • Synthetic accessibility: No confirmed methods for 2,7-dimethyl isomer synthesis.

  • Spectroscopic data: Absence of NMR/IR/MS references complicates identification.

Proposed Studies

  • Computational modeling to predict stability and reactivity relative to 4,7-dimethyl isomer.

  • Development of regioselective alkylation strategies to target the 2-position.

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